molecular formula C21H26N6O3S B14087814 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Katalognummer: B14087814
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: JBYOKLQVNDIXSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include purine derivatives and piperidine carboxamide, which undergo various chemical transformations such as alkylation, oxidation, and substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized purine derivative, while substitution could introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a model compound for studying purine derivatives and their reactivity.

    Biology: For investigating its effects on cellular processes and potential as a biochemical tool.

    Medicine: As a candidate for drug development, particularly for diseases where purine derivatives have shown efficacy.

    Industry: In the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other purine derivatives with different substituents. Examples include:

  • 1,3-dimethylxanthine (theobromine)
  • 1,3,7-trimethylxanthine (caffeine)
  • 6-thioguanine

Uniqueness

The uniqueness of 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide lies in its specific structure, which combines a purine core with a piperidine carboxamide moiety and a phenylthioethyl group. This unique combination of functional groups can result in distinct biological activities and chemical reactivity compared to other purine derivatives.

Eigenschaften

Molekularformel

C21H26N6O3S

Molekulargewicht

442.5 g/mol

IUPAC-Name

1-[1,3-dimethyl-2,6-dioxo-7-(2-phenylsulfanylethyl)purin-8-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O3S/c1-24-18-16(19(29)25(2)21(24)30)27(12-13-31-15-6-4-3-5-7-15)20(23-18)26-10-8-14(9-11-26)17(22)28/h3-7,14H,8-13H2,1-2H3,(H2,22,28)

InChI-Schlüssel

JBYOKLQVNDIXSG-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.